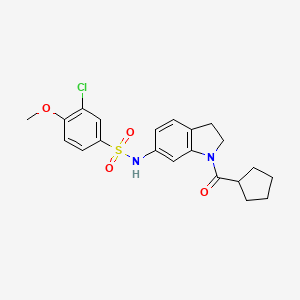
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
Descripción general
Descripción
3-Chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CPI-1205 and is currently being investigated for its role in treating different types of cancer.
Mecanismo De Acción
The mechanism of action of CPI-1205 involves the inhibition of EZH2, which is a histone methyltransferase enzyme that plays a role in the regulation of gene expression. EZH2 is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. CPI-1205 inhibits EZH2 by binding to its catalytic site, which prevents it from methylating histone proteins. This leads to changes in gene expression that can inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects
CPI-1205 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to other anti-cancer drugs. CPI-1205 has also been shown to reduce the levels of EZH2 and its downstream targets, which can lead to changes in gene expression that can inhibit the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPI-1205 in lab experiments is that it is a selective inhibitor of EZH2, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of EZH2 in cancer development and progression. One limitation of using CPI-1205 in lab experiments is that it is a synthetic compound that requires specialized expertise and equipment to synthesize. This can make it difficult for researchers who do not have access to these resources to study the compound.
Direcciones Futuras
There are several future directions for the study of CPI-1205. One direction is to investigate its potential applications in treating different types of cancer. Another direction is to study its mechanism of action in more detail, including its effects on gene expression and epigenetic regulation. Additionally, future research could focus on developing new synthetic methods for CPI-1205 that are more efficient and cost-effective. Finally, the development of new EZH2 inhibitors based on the structure of CPI-1205 could lead to the discovery of more potent and selective inhibitors for the treatment of cancer.
Aplicaciones Científicas De Investigación
CPI-1205 has been shown to have potential applications in treating different types of cancer. It is a selective inhibitor of the histone methyltransferase enzyme EZH2, which is known to play a role in the development of cancer. CPI-1205 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to other anti-cancer drugs.
Propiedades
IUPAC Name |
3-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-28-20-9-8-17(13-18(20)22)29(26,27)23-16-7-6-14-10-11-24(19(14)12-16)21(25)15-4-2-3-5-15/h6-9,12-13,15,23H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNTWRNMXIOFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




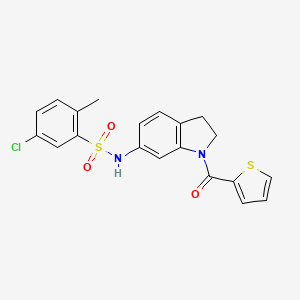

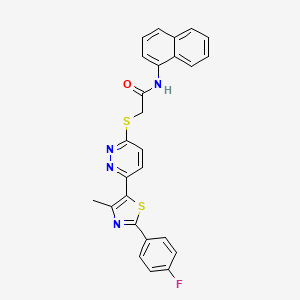
![N-(3-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400295.png)
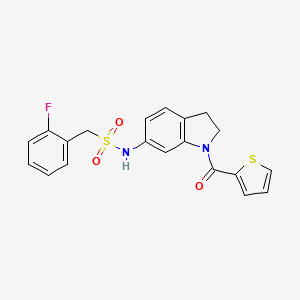
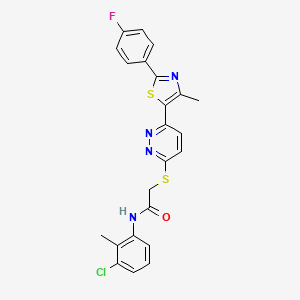
![N-(4-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400308.png)
![4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3400314.png)
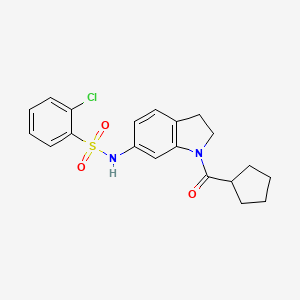
![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B3400320.png)
![N-(3-chloro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400342.png)
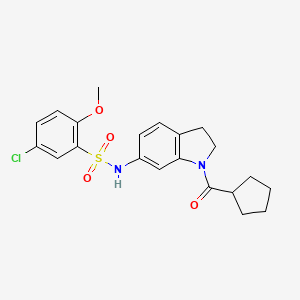
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400349.png)